Tert-butyl 4-(2-((5-bromopyridin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-((5-bromopyridin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate: is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a piperidine ring substituted with a tert-butyl group and a 5-bromopyridin-3-yl moiety, making it a versatile scaffold for various chemical reactions and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-((5-bromopyridin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of N-Boc-protected piperidine with 5-bromopyridin-3-amine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromopyridinyl moiety, potentially converting the bromine substituent to a hydrogen atom.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dehalogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound can be used as a probe to study the interactions of pyridine-containing molecules with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, the compound can be used in the development of agrochemicals and other specialty chemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-((5-bromopyridin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl moiety can engage in hydrogen bonding and π-π interactions with the active sites of enzymes, modulating their activity. Additionally, the piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- tert-Butyl 4-(6-amino-5-bromopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 3-(5-bromopyridin-3-yl-2,4,6-d3)piperidine-1-carboxylate
- ®-tert-butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness: Tert-butyl 4-(2-((5-bromopyridin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate stands out due to its unique combination of a bromopyridinyl moiety and a piperidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a versatile scaffold for the development of new chemical entities with potential therapeutic applications.
Properties
Molecular Formula |
C17H24BrN3O3 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
tert-butyl 4-[2-[(5-bromopyridin-3-yl)amino]-2-oxoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24BrN3O3/c1-17(2,3)24-16(23)21-6-4-12(5-7-21)8-15(22)20-14-9-13(18)10-19-11-14/h9-12H,4-8H2,1-3H3,(H,20,22) |
InChI Key |
GHPBYUHSEDHINK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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